Bicyclo[3.1.0]hexan-3-amine
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Overview
Description
Bicyclo[3.1.0]hexan-3-amine is a bicyclic amine compound characterized by a unique three-dimensional structure. This compound is a conformationally constrained analog of cyclohexane, which means it has a rigid structure that can influence its chemical reactivity and biological activity. The bicyclo[3.1.0]hexane scaffold is known for its ability to confer tighter binding to target proteins, better selectivity, and resistance to metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-amine can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation is scalable and can be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as ketones, carboxylic acids, and substituted amines .
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid structure of the compound allows for tight binding to these targets, enhancing its biological activity. For example, bicyclo[3.1.0]hexane-based analogs have been shown to inhibit mycobacterial galactofuranosyltransferase, an enzyme involved in the biosynthesis of mycobacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A structurally related compound but with a more flexible chair conformation.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Bicyclo[3.1.0]hexan-3-amine is unique due to its rigid structure, which provides distinct advantages in terms of binding affinity and selectivity in biological systems. This makes it a valuable scaffold in drug design and other scientific applications .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEHSFVDBQNHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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